An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(phenylethenyl)tin
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(phenylethenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributyl(phenylethenyl)tin, also known as (E)-tributyl(styryl)stannane. As a cornerstone of structural elucidation in organometallic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework of this versatile reagent. This document is intended to serve as a comprehensive resource for researchers employing tributyl(phenylethenyl)tin in synthetic applications, particularly in cross-coupling reactions and the synthesis of complex organic molecules.
Introduction: The Significance of Tributyl(phenylethenyl)tin and its NMR Characterization
Tributyl(phenylethenyl)tin is a key organotin reagent utilized in a variety of organic transformations, most notably in Stille cross-coupling reactions to form carbon-carbon bonds. Its utility lies in the predictable reactivity of the tin-carbon bond, allowing for the stereospecific transfer of the phenylethenyl group to an organic electrophile.
Precise structural confirmation of this reagent is paramount to ensure the desired reactivity and to avoid the introduction of impurities into complex synthetic pathways. ¹H and ¹³C NMR spectroscopy are the most powerful and routinely used analytical techniques for this purpose. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry of the vinyl group. This guide will delve into the detailed interpretation of these spectral features.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for tributyl(phenylethenyl)tin, based on analysis of similar organotin compounds and general principles of NMR spectroscopy. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) at ambient temperature.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-α (vinyl) | 6.8 - 7.2 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hα = ~70-80 Hz | 1H |
| H-β (vinyl) | 6.2 - 6.6 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hβ = ~140-160 Hz | 1H |
| H-ortho (phenyl) | 7.3 - 7.5 | Multiplet | 2H | |
| H-meta (phenyl) | 7.2 - 7.4 | Multiplet | 2H | |
| H-para (phenyl) | 7.1 - 7.3 | Multiplet | 1H | |
| -Sn-CH₂- (butyl) | 0.9 - 1.1 | Triplet | J = ~8 Hz | 6H |
| -CH₂- (butyl) | 1.4 - 1.6 | Sextet | J = ~7 Hz | 6H |
| -CH₂- (butyl) | 1.2 - 1.4 | Sextet | J = ~7 Hz | 6H |
| -CH₃ (butyl) | 0.8 - 0.9 | Triplet | J = ~7 Hz | 9H |
Expert Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of tributyl(phenylethenyl)tin is characterized by distinct regions corresponding to the vinylic, aromatic, and butyl protons.
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Vinylic Protons (H-α and H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of approximately 19 Hz between them is indicative of a trans configuration, a critical piece of stereochemical information. Furthermore, these signals are expected to exhibit satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the tin-proton coupling constants (JSn-H) is a valuable diagnostic tool, with the two-bond coupling (²JSn-Hβ) typically being larger than the three-bond coupling (³JSn-Hα).
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Aromatic Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the vinyl group.
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Butyl Protons: The three methylene groups of the butyl chains will appear as overlapping multiplets, while the terminal methyl group will be a triplet. The integration of these signals (6H, 6H, 6H, and 9H, respectively) is a key indicator of the presence of the three butyl groups attached to the tin atom.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for tributyl(phenylethenyl)tin are presented below. These spectra are typically proton-decoupled, resulting in singlet signals for each unique carbon atom.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-ipso (phenyl) | 142 - 144 |
| C-α (vinyl) | 140 - 142 |
| C-ortho (phenyl) | 128 - 130 |
| C-para (phenyl) | 127 - 129 |
| C-meta (phenyl) | 125 - 127 |
| C-β (vinyl) | 128 - 130 |
| -Sn-CH₂- (butyl) | 29 - 31 |
| -CH₂- (butyl) | 27 - 29 |
| -CH₂- (butyl) | 13 - 15 |
| -CH₃ (butyl) | 9 - 11 |
Expert Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon framework of the molecule.
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Vinylic and Aromatic Carbons: The carbons of the phenylethenyl group are found in the downfield region of the spectrum. The chemical shifts of the vinylic carbons are influenced by the electronegativity of the tin atom and the resonance effects of the phenyl group. The ipso-carbon of the phenyl ring, directly attached to the vinyl group, will have a distinct chemical shift from the other aromatic carbons.
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Butyl Carbons: The four distinct carbon environments of the butyl chains appear in the upfield region of the spectrum. The carbon directly attached to the tin atom will show coupling to the tin isotopes, which can be observed in a proton-coupled ¹³C NMR spectrum or as satellite peaks in a high-resolution proton-decoupled spectrum.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for organotin compounds like tributyl(phenylethenyl)tin, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for tributyl(phenylethenyl)tin. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.
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Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
For ¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Spectral Width: Approximately 16 ppm, centered around 5 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration.
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Number of Scans: 8-16 scans are typically sufficient.
For ¹³C NMR:
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Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).
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Spectral Width: Approximately 250 ppm, centered around 100 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.
Data Processing
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Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
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Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Key NMR Insights
The following diagram illustrates the molecular structure of tributyl(phenylethenyl)tin and highlights the key proton and carbon environments that are differentiated in the NMR spectra.
Caption: Molecular structure of tributyl(phenylethenyl)tin with key NMR-active nuclei highlighted.
Conclusion: The Power of a Well-Interpreted NMR Spectrum
A thorough understanding of the ¹H and ¹³C NMR spectra of tributyl(phenylethenyl)tin is indispensable for any researcher utilizing this compound. The data presented in this guide, while predicted, are based on sound spectroscopic principles and data from closely related structures, providing a reliable framework for the identification and purity assessment of this important organometallic reagent. By following the outlined experimental protocols, scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic endeavors.
References
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Royal Society of Chemistry. Synthesis of Vinylsilanes via Copper-Catalyzed Silylation of Styrenes with Silanes. [Link]
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IMSERC. NMR Periodic Table: Tin NMR. [Link]
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Dalton Transactions. Syntheses and exploration of the catalytic activities of organotin(iv) compounds. [Link]
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MDPI. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. [Link]
